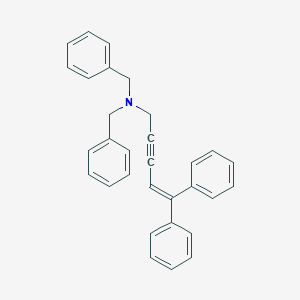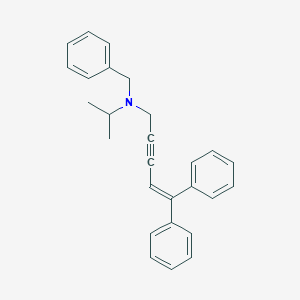![molecular formula C17H16N6OS B286699 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B286699.png)
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It was developed by AstraZeneca and is used for the treatment of non-small cell lung cancer (NSCLC) patients with the T790M mutation.
Mécanisme D'action
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile selectively inhibits the mutant form of EGFR, which is responsible for the growth and proliferation of cancer cells. It does not affect the normal EGFR, which is essential for the growth and survival of healthy cells.
Biochemical and Physiological Effects:
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It also has minimal toxicity on healthy cells, resulting in fewer side effects compared to other chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile in lab experiments is its specificity towards the mutant EGFR, which allows for more accurate results. However, its high cost and limited availability may hinder its widespread use in research.
Orientations Futures
1. Combination therapy: 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can be used in combination with other drugs to enhance its efficacy and reduce drug resistance.
2. Biomarker identification: Identifying biomarkers that predict patient response to 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can help personalize treatment plans.
3. Resistance mechanisms: Studying the mechanisms of resistance to 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can help develop new drugs that overcome resistance.
4. Alternative uses: Investigating the potential of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile in treating other cancers with EGFR mutations.
5. Novel drug development: Developing new drugs that target other mutations in the EGFR pathway.
Méthodes De Synthèse
The synthesis of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile involves several steps, including the formation of pyrazole, pyrimidine, and nitrile groups. The final product is obtained through a coupling reaction between the pyrazole and pyrimidine intermediates.
Applications De Recherche Scientifique
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating NSCLC patients with the T790M mutation. It has shown promising results in improving progression-free survival and overall survival rates in these patients.
Propriétés
Formule moléculaire |
C17H16N6OS |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
5-amino-1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H16N6OS/c1-10-4-11(2)6-12(5-10)24-15-7-14(20-9-21-15)23-16(19)13(8-18)17(22-23)25-3/h4-7,9H,19H2,1-3H3 |
Clé InChI |
NZYSDCXINMTPAJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)C |
SMILES canonique |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)






![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)

![1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286646.png)